2-Amino-4-phenylpyrimidine-5-carboxylic acid

描述

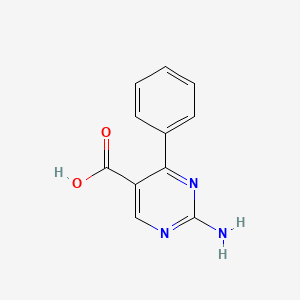

2-Amino-4-phenylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9N3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenylpyrimidine-5-carboxylic acid typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. One common method includes the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex as catalysts .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: 2-Amino-4-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

科学研究应用

Biological Applications

The compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that 2-Amino-4-phenylpyrimidine-5-carboxylic acid exhibits significant antibacterial properties against multi-drug resistant bacterial strains. For instance:

- Case Study: A research study demonstrated that this compound displayed comparable antibacterial activity to standard antibiotics like ciprofloxacin against various strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Case Study: In vitro studies revealed that derivatives of this compound exhibited selective cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia). The IC50 values indicated effective inhibition of cell proliferation at low concentrations .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

- Case Study: Experimental models showed that administration of this compound significantly reduced inflammation markers in vivo, suggesting its potential use as an anti-inflammatory agent .

Material Science Applications

In addition to its biological applications, this compound is utilized in material science:

- Polymer Development: The compound serves as a precursor for synthesizing polymers with specific properties, contributing to advancements in materials engineering.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial | Efficacy against drug-resistant bacteria | Comparable to ciprofloxacin |

| Anticancer | Cytotoxicity against cancer cell lines | Effective at low concentrations (IC50 values) |

| Anti-inflammatory | Reduction of inflammation markers | Significant effects observed in vivo |

| Material Science | Precursor for polymer synthesis | Enhances material properties |

作用机制

The mechanism of action of 2-Amino-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can act as a ligand for receptors, modulating their activity and downstream signaling pathways .

相似化合物的比较

- 2-Amino-4-methylpyrimidine-5-carboxylic acid

- 2-Amino-4-ethylpyrimidine-5-carboxylic acid

- 2-Amino-4-isopropylpyrimidine-5-carboxylic acid

Comparison: 2-Amino-4-phenylpyrimidine-5-carboxylic acid is unique due to the presence of a phenyl group at the 4-position of the pyrimidine ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its biological activity and binding affinity to molecular targets. In contrast, similar compounds with alkyl groups (e.g., methyl, ethyl, isopropyl) may exhibit different reactivity and biological profiles due to the absence of aromaticity .

生物活性

2-Amino-4-phenylpyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a carboxylic acid at the 5-position. This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site or allosteric sites of enzymes, preventing substrate binding or catalysis. This interaction is crucial for its potential anti-inflammatory and anticancer properties.

- Receptor Modulation : It may function as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. This mechanism is particularly relevant in the context of receptor-targeted therapies .

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of this compound. For instance, compounds designed based on this scaffold exhibited significant efficacy against clinically relevant fungal strains, outperforming traditional antifungal agents like fluconazole .

| Compound | Activity Against Fungal Strains | Comparison to Fluconazole |

|---|---|---|

| C6 | Good efficacy against 7 strains | Superior |

| C5 | Moderate efficacy | Comparable |

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicated that certain derivatives displayed IC50 values comparable to celecoxib, a standard anti-inflammatory drug:

| Compound | COX-2 IC50 (µmol) | Comparison to Celecoxib |

|---|---|---|

| 5 | 0.04 ± 0.09 | Equivalent |

| 6 | 0.04 ± 0.02 | Equivalent |

These findings suggest that modifications to the pyrimidine structure can enhance anti-inflammatory activity .

3. Anticancer Potential

Research has also explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, indicating potential as a chemotherapeutic agent. The mechanisms involve modulation of key signaling pathways associated with cell growth and apoptosis .

Case Studies

Several case studies have documented the biological activity of derivatives of this compound:

- Study on Antifungal Efficacy : A study evaluated several derivatives against Candida albicans and Aspergillus fumigatus, demonstrating that certain compounds significantly reduced fungal viability while maintaining low cytotoxicity towards human cells .

- Anti-inflammatory Activity Assessment : In vivo models demonstrated that selected derivatives effectively reduced paw edema in rats, supporting their potential application in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-4-phenylpyrimidine-5-carboxylic acid, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrimidine rings can be constructed using β-keto esters and guanidine derivatives under acidic or basic conditions. A common intermediate, ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate (CAS 778-97-2), is synthesized via nucleophilic substitution, followed by hydrolysis to the carboxylic acid . Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions. For example, the phenyl group at position 4 appears as a multiplet in ¹H NMR (δ 7.2–7.5 ppm), while the carboxylic acid proton is observed as a broad peak at δ 12–13 ppm. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 246.08 for C₁₁H₁₀N₃O₂) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weak bases (e.g., aqueous NaHCO₃). For biological assays, pre-dissolution in DMSO (≤5% v/v) is recommended to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the phenyl group at position 4?

- Methodological Answer : Catalytic systems like Pd(PPh₃)₄/CuI in Suzuki-Miyaura coupling can improve aryl group incorporation. Key variables include:

- Temperature: 80–100°C in toluene/EtOH.

- Base: K₂CO₃ or Cs₂CO₃ for deprotonation.

- Monitoring via TLC (Rf ≈ 0.4 in EtOAc/hexane 1:1). Yields >75% are achievable with rigorous exclusion of oxygen .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretching frequencies) may arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography for unambiguous confirmation (e.g., C=O bond length ~1.21 Å in crystalline forms) .

- Comparative analysis with synthesized reference standards .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like acetylcholinesterase. Steps include:

- Protein preparation : Retrieve PDB structures (e.g., 4EY7) and remove water molecules.

- Grid box setup : Centered on the catalytic triad (Ser203, His447, Glu334).

- Scoring : Derivatives with ΔG ≤ −8.0 kcal/mol are prioritized for synthesis .

Q. Notes

属性

IUPAC Name |

2-amino-4-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-6-8(10(15)16)9(14-11)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMSHUCTVIQCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292023 | |

| Record name | 2-amino-4-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91093-42-4 | |

| Record name | 91093-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。